molecular formula C14H15ClN2O2S B10996118 N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide

N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide

Cat. No.: B10996118
M. Wt: 310.8 g/mol
InChI Key: CLCCVOUPDFQUIP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a carboxamide group, and a chlorinated hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-4-propyl-1,3-thiazole-5-amine under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of the chlorine atom can result in various substituted thiazole derivatives .

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H15ClN2O2S/c1-3-4-10-13(20-8(2)16-10)14(19)17-11-7-9(15)5-6-12(11)18/h5-7,18H,3-4H2,1-2H3,(H,17,19)

InChI Key

CLCCVOUPDFQUIP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)C)C(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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